
Gatifloxacino sesquihidratado
Descripción general
Descripción
Chemical structure: quinolone
Gatifloxacin is a synthetic 8-methoxyfluoroquinolone with antibacterial activity against a wide range of gram-negative and gram-positive microorganisms. Gatifloxacin exerts its effect through inhibition of DNA gyrase, an enzyme involved in DNA replication, transcription and repair, and inhibition of topoisomerase IV, an enzyme involved in partitioning of chromosomal DNA during bacterial cell division.
A fluoroquinolone antibacterial agent and DNA TOPOISOMERASE II inhibitor that is used as an ophthalmic solution for the treatment of BACTERIAL CONJUNCTIVITIS.
Aplicaciones Científicas De Investigación
Agente Antibacteriano
Gatifloxacino es un agente antibiótico y un miembro de la familia de las fluoroquinolonas de cuarta generación . Funciona inhibiendo las enzimas bacterianas ADN girasa y topoisomerasa IV .
Tratamiento de Infecciones del Tracto Respiratorio
Fue introducido por primera vez por Bristol-Myers Squibb en 1999 bajo el nombre comercial Tequin® para el tratamiento de infecciones del tracto respiratorio .
Tratamiento de Infecciones Oculares
Se informa que el Gatifloxacino es útil para tratar infecciones oculares y no parece causar efectos fototóxicos .
Tratamiento de la Tuberculosis
El Gatifloxacino exhibe eficacia antibacteriana contra Mycobacterium, tratando la tuberculosis .
Tratamiento de la Neumonía
El Gatifloxacino también muestra eficacia antibacteriana contra Streptococcus, tratando la neumonía .
Investigación Analítica
Este compuesto ha sido el foco de los recientes avances en técnicas analíticas para la evaluación de Gatifloxacino solo o en combinación con otros medicamentos en varios medios biológicos . Las técnicas incluyen Cromatografía líquida de alta resolución, Espectrofotometría, métodos electroquímicos, Espectrofluorometría y Cromatografía de capa fina de alta resolución .
Mecanismo De Acción
Target of Action
Gatifloxacin sesquihydrate, also known as Gatifloxacin, primarily targets bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial DNA replication, transcription, repair, and recombination .
Mode of Action
Gatifloxacin inhibits the activity of DNA gyrase and topoisomerase IV . By doing so, it interferes with the unwinding of bacterial DNA, a process necessary for DNA replication and transcription. This inhibition leads to the prevention of bacterial DNA replication, transcription, repair, and recombination .
Biochemical Pathways
The inhibition of DNA gyrase and topoisomerase IV disrupts the supercoiling process of bacterial DNA, which is crucial for DNA replication and transcription . This disruption leads to the cessation of these processes, thereby inhibiting bacterial growth and proliferation .
Pharmacokinetics
Gatifloxacin has high oral bioavailability (96%), allowing for effective absorption into the body . It has a large volume of distribution, low protein binding, and broad tissue distribution . Gatifloxacin is primarily excreted unchanged in the urine . It can be administered without dose modification in patients with hepatic impairment, in women, and in the elderly .
Result of Action
The inhibition of DNA gyrase and topoisomerase IV by Gatifloxacin leads to the prevention of bacterial DNA replication and transcription . This results in the bactericidal action of Gatifloxacin, effectively killing the bacteria and treating the infection .
Safety and Hazards
Direcciones Futuras
Análisis Bioquímico
Biochemical Properties
Gatifloxacin sesquihydrate works by inhibiting the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination . By inhibiting these enzymes, Gatifloxacin sesquihydrate prevents the bacteria from replicating, thus stopping the infection.
Cellular Effects
Gatifloxacin sesquihydrate has a bactericidal action, meaning it kills bacteria directly. It achieves this by blocking bacterial DNA replication . This disruption in DNA replication interferes with the bacteria’s ability to reproduce and spread, effectively controlling the bacterial infection.
Molecular Mechanism
The molecular mechanism of Gatifloxacin sesquihydrate involves the inhibition of the bacterial enzymes DNA gyrase and topoisomerase IV . These enzymes are necessary for the untwisting required to replicate one DNA double helix into two . By binding to these enzymes, Gatifloxacin sesquihydrate prevents this essential process, thereby inhibiting bacterial growth and proliferation.
Temporal Effects in Laboratory Settings
Gatifloxacin sesquihydrate has been found to be a metabolically stable compound, with more than 80% of the drug excreted unchanged in the urine . This suggests that the effects of Gatifloxacin sesquihydrate are consistent over time, with no significant degradation or loss of function.
Metabolic Pathways
Gatifloxacin sesquihydrate undergoes limited biotransformation in humans, with less than 1% of the dose excreted in the urine as ethylenediamine and methylethylenediamine metabolites . This suggests that Gatifloxacin sesquihydrate does not significantly interact with or alter metabolic pathways.
Transport and Distribution
Gatifloxacin sesquihydrate has a large volume of distribution, indicating broad tissue distribution . It is primarily excreted unchanged in the urine, suggesting that it is not extensively metabolized or modified within the body .
Subcellular Localization
The specific subcellular localization of Gatifloxacin sesquihydrate is not clearly defined. Given its mechanism of action, it can be inferred that Gatifloxacin sesquihydrate likely interacts with bacterial DNA within the cell nucleus, where it inhibits the enzymes DNA gyrase and topoisomerase IV .
Propiedades
IUPAC Name |
1-cyclopropyl-6-fluoro-8-methoxy-7-(3-methylpiperazin-1-yl)-4-oxoquinoline-3-carboxylic acid;trihydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C19H22FN3O4.3H2O/c2*1-10-8-22(6-5-21-10)16-14(20)7-12-15(18(16)27-2)23(11-3-4-11)9-13(17(12)24)19(25)26;;;/h2*7,9-11,21H,3-6,8H2,1-2H3,(H,25,26);3*1H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMJMZKDEVNTXHE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.CC1CN(CCN1)C2=C(C=C3C(=C2OC)N(C=C(C3=O)C(=O)O)C4CC4)F.O.O.O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C38H50F2N6O11 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
804.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
180200-66-2 | |
| Record name | Gatifloxacin sesquihydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180200662 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (+)-1-cyclopropyl-6-fluoro-1, 4-dihydro-8-methoxy-7-(3-methyl-1-piperazinyl)-4-oxo-3-quinolicarboxylic acid sesquihydrate. | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GATIFLOXACIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L4618BD7KJ | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the primary mechanism of action of Gatifloxacin?
A1: Gatifloxacin, an 8-methoxy fluoroquinolone, exerts its antibacterial activity primarily by inhibiting bacterial DNA gyrase and topoisomerase IV. [, ] These enzymes are essential for bacterial DNA replication, transcription, and repair. By inhibiting these enzymes, Gatifloxacin disrupts bacterial DNA synthesis and ultimately leads to bacterial cell death.
Q2: How does the presence of the 8-methoxy group in Gatifloxacin influence its activity compared to other fluoroquinolones?
A2: The 8-methoxy group in Gatifloxacin contributes to its enhanced potency against Gram-positive bacteria, particularly methicillin-susceptible Staphylococcus aureus (MSSA), compared to other fluoroquinolones like ciprofloxacin and ofloxacin. [] This structural feature also appears to play a role in its activity against some anaerobic bacteria, like Bacteroides fragilis. []
Q3: Are there differences in the development of resistance against Gatifloxacin compared to other fluoroquinolones?
A4: Studies indicate that Gatifloxacin might have a lower propensity for selecting resistant mutants compared to some other fluoroquinolones. [] Mutations in both topoisomerase IV and DNA gyrase are often required for clinically significant resistance to develop. [] Additionally, Gatifloxacin maintains its bactericidal effect even against some double mutants, unlike some other fluoroquinolones. []
Q4: What is the molecular formula and weight of Gatifloxacin?
A4: Gatifloxacin has a molecular formula of C19H22F2N6O4 and a molecular weight of 440.4 g/mol.
Q5: How does the presence of benzalkonium chloride (BAK) affect the activity of Gatifloxacin?
A6: Benzalkonium chloride significantly enhances the antibacterial activity of Gatifloxacin against Gram-positive staphylococci, including MRSA. [, ] The combination leads to substantially lower minimum inhibitory concentrations (MICs) and mutant prevention concentrations (MPCs) compared to Gatifloxacin alone. [, ] This synergistic effect is particularly relevant for ophthalmic formulations of Gatifloxacin like Zymar, where BAK acts as a preservative. []
Q6: What is the bioavailability of oral Gatifloxacin?
A7: Oral administration of a single 400 mg dose of Gatifloxacin alone in healthy volunteers resulted in a mean area under the curve from time zero to infinity (AUC0–∞) of 33.5 ± 5.9 μg · h/ml, with urine recovery averaging 83%. []
Q7: Does the co-administration of antacids affect the bioavailability of Gatifloxacin?
A8: Concurrent administration of aluminum magnesium hydroxide (Maalox) significantly reduces the peak concentration (Cmax) and AUC of Gatifloxacin. [] The optimal time between Gatifloxacin administration and the intake of aluminum-containing antacids is recommended to be at least 4 hours to minimize this interaction. []
Q8: What are the pharmacokinetics of Gatifloxacin in children?
A9: In a study involving infants and children aged 6 months to 16 years, a single oral dose of Gatifloxacin suspension (5, 10, or 15 mg/kg; 600 mg maximum) resulted in an apparent clearance of 5.5 ± 2.1 ml/min/kg and a half-life of 5.1 ± 1.4 h. [] The maximum concentration and AUC increased proportionally with the dose, and at 10 mg/kg, the AUC consistently exceeded 20 μg · h/ml. [] These data suggest a potential dosing regimen of 10 mg/kg every 24 hours for pediatric patients. []
Q9: What is the in vitro activity of Gatifloxacin against common respiratory pathogens?
A11: Gatifloxacin demonstrates potent in vitro activity against common respiratory pathogens, including Streptococcus pneumoniae, Haemophilus influenzae, Moraxella catarrhalis, and Streptococcus pyogenes. [, ] Studies show high susceptibility rates and MIC90 values generally lower than those of other fluoroquinolones. [, ]
Q10: Has Gatifloxacin shown efficacy in animal models of bacterial infections?
A12: Yes, Gatifloxacin has shown promising efficacy in various animal models of bacterial infections. For instance, in a rabbit model of Mycobacterium chelonae keratitis, topical Gatifloxacin 0.3% significantly reduced the number of mycobacterial organisms compared to controls and showed enhanced efficacy when combined with fortified amikacin and clarithromycin. []
Q11: What is the efficacy of Gatifloxacin in treating acute otitis media in children?
A13: In a randomized controlled trial involving children with recurrent or nonresponsive acute otitis media (AOM), Gatifloxacin demonstrated comparable clinical efficacy to amoxicillin/clavulanate. [] The study reported similar clinical cure rates and sustained clinical cures between the two treatment groups. []
Q12: What are the common mechanisms of resistance to Gatifloxacin in bacteria?
A14: Resistance to Gatifloxacin, as with other fluoroquinolones, primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). [, ] These mutations reduce the binding affinity of Gatifloxacin to these target enzymes, thereby decreasing its efficacy.
Q13: Is there a correlation between hydrophobicity and resistance to Gatifloxacin in Staphylococcus aureus?
A15: Studies have observed a negative correlation between the hydrophobicity of fluoroquinolones and their activity against NorA-overproducing strains of Staphylococcus aureus. [] Gatifloxacin, being relatively hydrophobic, shows a slight decrease in activity against such strains due to efflux pump-mediated resistance. []
Q14: Are there any reported adverse effects associated with Gatifloxacin use?
A16: While generally well-tolerated, Gatifloxacin has been associated with various adverse effects, including gastrointestinal disturbances like nausea and diarrhea. []
Q15: Can the ocular delivery of Gatifloxacin be improved for enhanced therapeutic effects?
A17: Yes, research has focused on developing controlled-release formulations to enhance the ocular bioavailability and residence time of Gatifloxacin. For instance, a polyethylene glycol-dithiothreitol-boric acid (PDB) hydrogel loaded with Gatifloxacin demonstrated superior therapeutic effects compared to conventional eye drops in a mouse model of bacterial keratitis. []
Q16: Does oral Gatifloxacin penetrate the vitreous humor, and if so, what are the implications?
A18: Yes, oral Gatifloxacin demonstrates good penetration into the vitreous humor, achieving clinically relevant concentrations. [] This finding suggests its potential utility in prophylactic and therapeutic strategies for endophthalmitis. []
Q17: What analytical methods are commonly used for the quantification of Gatifloxacin in biological samples?
A19: High-performance liquid chromatography (HPLC) is frequently employed for quantifying Gatifloxacin concentrations in biological samples like serum, vitreous humor, and aqueous humor. [, ]
Q18: Are there any alternative analytical techniques for Gatifloxacin analysis?
A20: Yes, high-performance thin-layer chromatography (HPTLC) has also been explored as a viable method for analyzing Gatifloxacin and its related substances. [, ] This technique offers advantages in terms of simplicity, speed, and cost-effectiveness, making it suitable for routine analysis. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-(Prop-2-en-1-yl)-7-oxabicyclo[4.1.0]heptane](/img/structure/B62302.png)
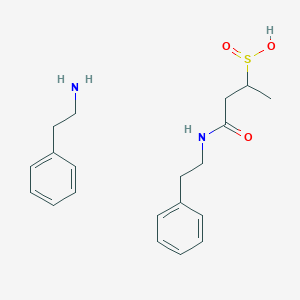
![(1R,6R)-2-oxo-3-oxabicyclo[4.1.0]heptane-1-carboxylic acid](/img/structure/B62306.png)
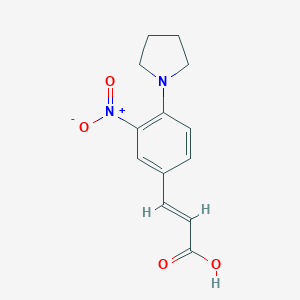
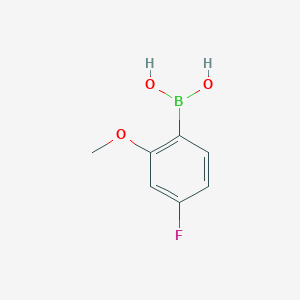

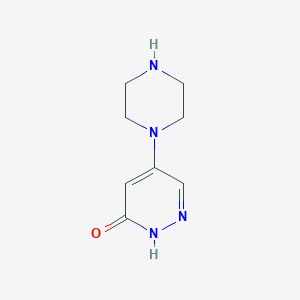
![Methyl 4-[(2S)-3-methoxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]-3-oxopropyl]benzoate](/img/structure/B62321.png)
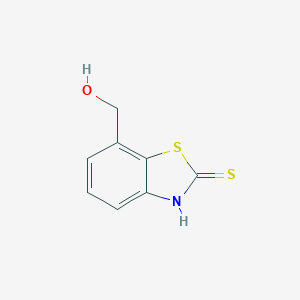
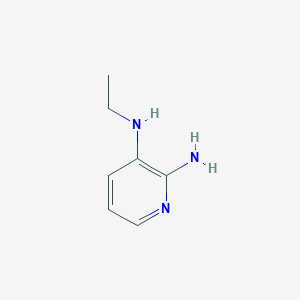
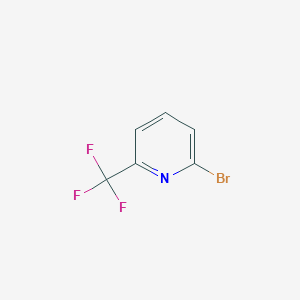
![5-(3-hydroxypropyl)benzo[d]thiazole-2(3H)-thione](/img/structure/B62333.png)
